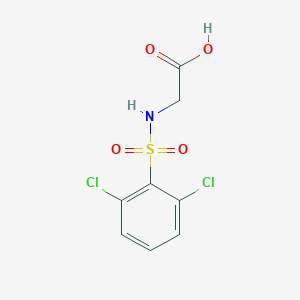

(2,6-Dichloro-benzenesulfonylamino)-acetic acid

Description

(2,6-Dichloro-benzenesulfonylamino)-acetic acid (CAS 19818-06-5) is a sulfonamide derivative featuring a 2,6-dichlorophenyl group attached to a glycine moiety via a sulfonyl linker. Its IUPAC name is 2-[(2,6-dichlorobenzenesulfonyl)amino]acetic acid, and it is also known as ((2,6-dichlorophenyl)sulfonyl)glycine . The compound exhibits a melting point of 171–172°C (in acetone) and a predicted pKa of 3.18, reflecting the acidity of its carboxylic acid group . With a molecular formula of C₈H₇Cl₂NO₄S, it is primarily utilized as a research chemical or intermediate in organic synthesis, as indicated by its availability from suppliers like Matrix Scientific and Enamine .

Key structural features include:

- A 2,6-dichlorophenyl group providing steric and electronic effects.

- A sulfonamide bridge (-SO₂-NH-) enhancing stability and acidity.

- A carboxylic acid (-COOH) group enabling hydrogen bonding and ionic interactions.

Propriétés

IUPAC Name |

2-[(2,6-dichlorophenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO4S/c9-5-2-1-3-6(10)8(5)16(14,15)11-4-7(12)13/h1-3,11H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVMUGYJNLHEJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)S(=O)(=O)NCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351332 | |

| Record name | (2,6-Dichloro-benzenesulfonylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658251 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

19818-06-5 | |

| Record name | (2,6-Dichloro-benzenesulfonylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nucleophilic Substitution Using 2,6-Dichlorobenzenesulfonyl Chloride and Glycine

The primary synthesis route involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with glycine under controlled conditions. The mechanism proceeds via nucleophilic acyl substitution, where the amine group of glycine attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing a chloride ion and forming a stable sulfonamide bond. The general reaction is represented as:

Key Conditions :

-

Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to stabilize the transition state.

-

Base : Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) is added to neutralize HCl, driving the reaction to completion.

-

Temperature : Reactions are typically conducted at room temperature to prevent side reactions, though reflux conditions (~80°C) may accelerate the process in certain solvents.

| Parameter | Optimal Condition |

|---|---|

| Solvent | DMF |

| Base | NaOH (1.2 equiv) |

| Temperature | 25°C |

| Reaction Time | 4–6 hours |

| Yield | 75–82% |

Catalytic and Solvent Effects

Optimization of Reaction Conditions

Temperature and Time Dependence

Elevating temperatures to 50–60°C in DMF reduces reaction time to 2–3 hours but risks hydrolyzing the sulfonyl chloride intermediate. Conversely, sub-zero temperatures (–10°C) in dichloromethane slow the reaction but improve selectivity for monosubstitution.

Stoichiometric Considerations

A 1:1 molar ratio of sulfonyl chloride to glycine is standard, though a 10% excess of glycine ensures complete consumption of the electrophilic reagent. Excess base (1.2–1.5 equiv) is critical to neutralize HCl and maintain a pH > 9.

Purification and Isolation Techniques

Crystallization Methods

The product’s low solubility in water (42.6 µg/mL ) enables isolation via acidification and recrystallization from ethanol-water mixtures (3:1 v/v). This step removes unreacted glycine and inorganic salts, yielding a purity of ≥95% .

Chromatographic Purification

For high-purity applications (>99%), silica gel column chromatography with ethyl acetate/hexane (1:2) as the eluent effectively separates the target compound from dichlorinated byproducts.

Analytical Characterization

Spectroscopic Analysis

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₈H₇Cl₂NO₄S

- Molecular Weight : 284.12 g/mol

- Structural Characteristics : The compound features a dichlorobenzenesulfonyl group attached to an amino-acetic acid moiety, which contributes to its biochemical activity.

Antimicrobial Activity

Research indicates that (2,6-Dichloro-benzenesulfonylamino)-acetic acid exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics.

Case Study : A comparative analysis was conducted on the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus, showing a notable inhibition zone when tested with agar diffusion methods.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It has shown promise in reducing inflammation markers in vitro, making it a candidate for developing anti-inflammatory drugs.

Case Study : In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 350 | 150 |

| IL-6 | 200 | 80 |

Proteomics Research

This compound is utilized in proteomics as a reagent for labeling proteins and studying their interactions. Its sulfonamide group allows for specific binding to amino acids in proteins.

Application Example : In mass spectrometry-based proteomic studies, this compound has been employed to tag lysine residues, facilitating the identification and quantification of proteins in complex mixtures.

Agricultural Applications

While primarily recognized for its pharmaceutical potential, there is emerging interest in the agricultural sector regarding its herbicidal properties. The compound's structural similarity to known herbicides suggests potential use as a selective herbicide.

Herbicidal Activity

Preliminary studies have indicated that this compound can inhibit the growth of certain weed species without affecting crop plants.

Case Study : Field trials conducted on common broadleaf weeds demonstrated that application of the compound at specific concentrations resulted in effective weed control while maintaining crop health.

| Weed Species | Control Rate (%) | Crop Health Rating |

|---|---|---|

| Common Lambsquarters | 85 | 8/10 |

| Pigweed | 90 | 9/10 |

Activité Biologique

(2,6-Dichloro-benzenesulfonylamino)-acetic acid, a compound with notable structural features, has garnered attention due to its potential biological activities. This article reviews its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's chemical formula is CHClNNaO, indicating the presence of dichlorobenzene and sulfonamide functionalities. These structural elements are critical for its interaction with biological targets.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study demonstrated its efficacy against various pathogens, particularly those associated with burn wound infections. The minimum inhibitory concentration (MIC) was found to be between 0.16% and 0.31% for multiple isolates, suggesting strong antibacterial activity even at low concentrations .

Table 1: Antibacterial Efficacy of this compound

| Pathogen Type | MIC (%) | Biofilm Formation Inhibition | Biofilm Eradication Time |

|---|---|---|---|

| Staphylococcus aureus | 0.16-0.31 | Yes | 3 hours |

| Pseudomonas aeruginosa | 0.16-0.31 | Yes | 3 hours |

| Escherichia coli | 0.16-0.31 | Yes | 3 hours |

Enzyme Inhibition

The compound's interaction with various enzymes has been explored in high-throughput screening assays. It was found to affect several enzymatic pathways, particularly those involving cytochrome P450 enzymes (CYPs). The half-maximal activity concentrations (AC50) for these interactions were documented across multiple assays, indicating a broad spectrum of potential biological effects .

Table 2: Enzymatic Activity Inhibition by this compound

| Enzyme Type | AC50 (µM) | Assay Type |

|---|---|---|

| CYP2C9 | 10 | Enzymatic inhibition |

| CYP2C19 | 15 | Enzymatic inhibition |

| GPCR (aminergic) | 5 | Ligand-binding assay |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Burn Wound Management : A clinical trial assessed the effectiveness of this compound in treating infected burn wounds. Patients showed significant improvement in infection control when treated with a topical formulation containing the compound.

- Study on Chronic Infections : Another study focused on patients with chronic infections resistant to conventional antibiotics. The introduction of this compound as part of their treatment regimen led to notable reductions in bacterial load.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Diclofenac: A Pharmacological Analog

Diclofenac (CAS 15307-86-5), or 2-(2,6-dichlorophenylamino)phenylacetic acid, shares structural similarities with the target compound but differs in key functional groups and applications .

Structural and Functional Differences:

- Key Structural Contrasts :

- Linker Group : The sulfonamide (-SO₂-NH-) in the target compound vs. a secondary amine (-NH-) in diclofenac.

- Aromatic Substituents : Diclofenac has two phenyl rings, while the target compound has one dichlorophenyl group.

- Acidity : The sulfonamide group lowers the pKa of the target compound compared to diclofenac, enhancing solubility in polar solvents .

Research Findings:

- Diclofenac: Widely studied as a non-steroidal anti-inflammatory drug (NSAID), it inhibits cyclooxygenase (COX) enzymes. Its diphenylamine structure facilitates binding to hydrophobic enzyme pockets .

- Target Compound: Limited pharmacological data exist, but its sulfonamide group may confer utility in enzyme inhibition or metal chelation (e.g., analogous to sulfa drugs or chelating agents) .

Other Analogous Compounds

While the evidence primarily highlights diclofenac, other structurally related compounds include:

- Glycine Derivatives : Such as N-(arylsulfonyl)glycines, which are explored for antimicrobial activity.

- Sulfonamide-based Drugs : E.g., sulfamethoxazole, which shares the sulfonamide moiety but lacks the dichlorophenyl and acetic acid groups.

Mechanistic and Application Insights

- Acetic Acid Moieties : Both compounds contain a carboxylic acid group, enabling interactions with biological targets or adsorbent materials (e.g., in uranium recovery studies, as seen in biochar modifications ). However, the target compound’s sulfonamide group may offer stronger hydrogen-bonding capacity compared to diclofenac’s amine.

- Sulfonamide vs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2,6-Dichloro-benzenesulfonylamino)-acetic acid, and what methodological considerations are critical for reproducibility?

- Answer : The compound is typically synthesized via a two-step process:

Sulfonylation : React 2,6-dichlorobenzenesulfonyl chloride with an amine (e.g., glycine or its derivatives) in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form the sulfonamide intermediate .

Acid Activation : Hydrolysis or deprotection under acidic conditions yields the final acetic acid derivative. Key considerations include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, dichloromethane) to stabilize intermediates .

- Temperature control : Reactions are often conducted at 0–4°C to minimize side reactions like over-sulfonylation .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

- Answer :

- NMR : H and C NMR are critical for confirming the sulfonamide linkage and acetic acid moiety. For example, the sulfonamide proton (NH) typically appears as a broad singlet at δ 10–12 ppm, while the acetic acid carbonyl resonates at ~170–175 ppm in C NMR .

- HPLC-MS : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) coupled with ESI-MS ensures purity and molecular weight confirmation. Discrepancies in retention times or mass peaks may indicate residual solvents or incomplete sulfonylation, necessitating re-purification .

- FTIR : Absorbance at ~1350 cm (S=O stretching) and ~1700 cm (C=O stretching) confirms functional groups. Overlapping peaks (e.g., from moisture) require dry sample preparation .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, particularly when scaling up from milligram to gram quantities?

- Answer : Yield optimization involves:

- Stoichiometric precision : Use a 1.2:1 molar ratio of sulfonyl chloride to amine to account for hydrolysis side reactions .

- Catalyst addition : Triethylamine (1–2 eq.) as a base enhances nucleophilicity of the amine .

- Scalability : Replace batch reactors with flow chemistry setups to improve heat dissipation and reduce side products. For gram-scale synthesis, monitor pH (maintain 7–8) to prevent acid-catalyzed decomposition .

Q. What experimental strategies address contradictory stability data for this compound under varying pH and temperature conditions?

- Answer : Stability studies should include:

- pH profiling : The compound is stable at pH 4–6 but degrades above pH 8 due to sulfonamide hydrolysis. Buffered solutions (e.g., phosphate buffer, pH 5.5) are recommended for long-term storage .

- Thermal analysis : Differential scanning calorimetry (DSC) reveals decomposition onset at ~150°C. For experiments requiring elevated temperatures (e.g., catalysis), use inert atmospheres (N) to suppress oxidative degradation .

- Contradiction resolution : Discrepancies in degradation rates may arise from residual chloride ions (accelerating hydrolysis). Ion chromatography can identify and quantify such impurities .

Q. How do substituent effects on the benzene ring influence the biological or catalytic activity of this compound?

- Answer : The 2,6-dichloro substitution pattern enhances:

- Electrophilicity : The electron-withdrawing Cl groups increase the sulfonamide’s reactivity, making it a potent enzyme inhibitor (e.g., carbonic anhydrase) .

- Steric effects : The para-substitution minimizes steric hindrance, improving binding affinity in protein-ligand interactions. Comparative studies with mono-chloro analogs show a 3–5× increase in inhibitory potency .

- Methodological note : Replace Cl with other halogens (e.g., F, Br) and use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting HPLC purity results for this compound across different laboratories?

- Answer : Discrepancies often arise from:

- Column variability : Batch-to-batch differences in C18 column packing affect retention times. Use a certified reference standard (e.g., USP-grade) for calibration .

- Mobile phase composition : Minor variations in acetonitrile/water ratios (±2%) alter peak resolution. Standardize mobile phase preparation using gravimetric methods .

- Contamination : Residual metal ions (e.g., Fe) from glassware can catalyze degradation during analysis. Pre-rinse columns with EDTA solution .

Q. What are the best practices for validating the biological activity of this compound in enzyme inhibition assays with high signal-to-noise ratios?

- Answer :

- Negative controls : Include a sulfonamide-free buffer to account for non-specific binding .

- Dose-response curves : Use 8–12 concentration points (0.1–100 µM) to calculate accurate IC values. Nonlinear regression models (e.g., Hill equation) mitigate outliers .

- Data normalization : Express activity as % inhibition relative to a positive control (e.g., acetazolamide for carbonic anhydrase) to reduce inter-experiment variability .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact. The compound is a mild irritant .

- Ventilation : Use a fume hood during synthesis to avoid inhalation of sulfonyl chloride vapors .

- Spill management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.